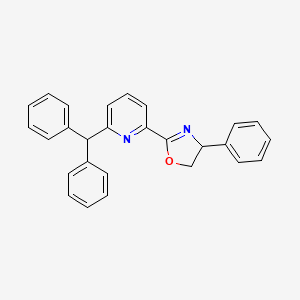![molecular formula C13H27NO3S B12514094 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid CAS No. 819849-89-3](/img/structure/B12514094.png)
3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid is a chemical compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility and biocompatibility, making it a significant advancement over previous ligands used in similar reactions .
Méthodes De Préparation
The synthesis of 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid involves multiple steps, typically starting with the preparation of the tert-butylcyclohexylamine precursor. This precursor is then reacted with propane-1-sulfonic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid primarily undergoes substitution reactions, particularly in the context of CuAAC. Common reagents used in these reactions include copper(I) catalysts and azides. The major products formed from these reactions are typically triazole derivatives, which are valuable in various chemical and biological applications .
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its role in CuAAC reactions. It is particularly useful in bioconjugation, where it helps to link biomolecules with minimal cytotoxicity. Its applications extend to chemistry, biology, and medicine, where it is used for in vivo imaging of glycans and other biomolecules .
Mécanisme D'action
The mechanism by which 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid exerts its effects involves its role as a ligand in CuAAC reactions. It accelerates reaction rates and suppresses cell cytotoxicity by stabilizing the copper(I) catalyst and facilitating the formation of triazole products. The molecular targets and pathways involved include the azide and alkyne substrates, which are brought together by the copper(I) catalyst to form the triazole ring .
Comparaison Avec Des Composés Similaires
Compared to other ligands used in CuAAC reactions, such as TBTA (tris(benzyltriazolylmethyl)amine), 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid offers superior water solubility and biocompatibility. This makes it more suitable for biological applications where minimizing cytotoxicity is crucial. Similar compounds include TBTA and other triazole-based ligands, but this compound stands out due to its enhanced properties .
Propriétés
Numéro CAS |
819849-89-3 |
|---|---|
Formule moléculaire |
C13H27NO3S |
Poids moléculaire |
277.43 g/mol |
Nom IUPAC |
3-[(4-tert-butylcyclohexyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H27NO3S/c1-13(2,3)11-5-7-12(8-6-11)14-9-4-10-18(15,16)17/h11-12,14H,4-10H2,1-3H3,(H,15,16,17) |
Clé InChI |
SWRPWTYCIVKFLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)
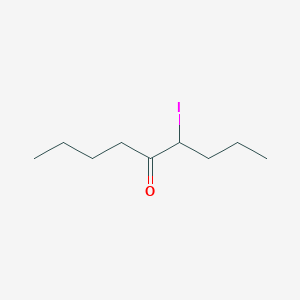
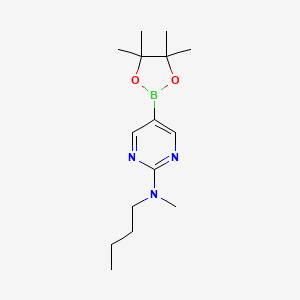

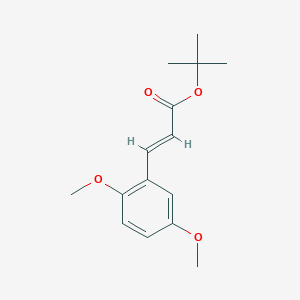

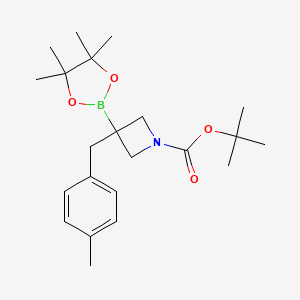
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)
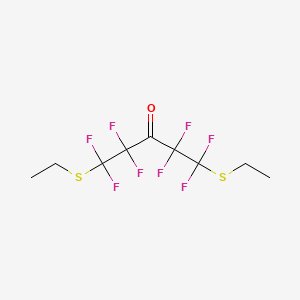
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514064.png)
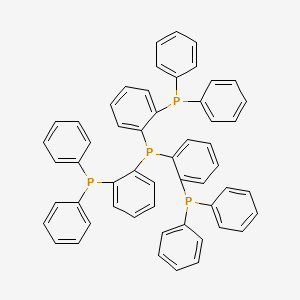
![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)
